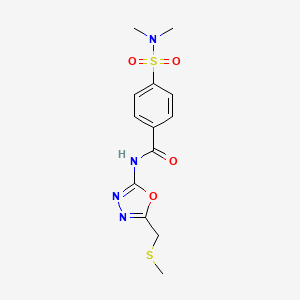

3-(Oxolan-3-yl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

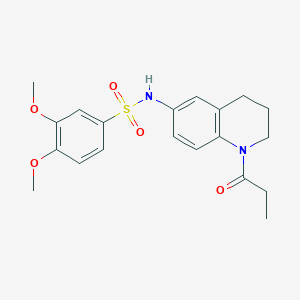

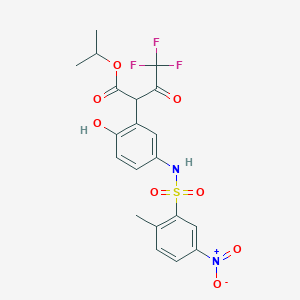

“3-(Oxolan-3-yl)morpholine” is a chemical compound with the molecular weight of 157.21 . It is also known by its IUPAC name, 3-(tetrahydrofuran-3-yl)morpholine .

Synthesis Analysis

The synthesis of “3-(Oxolan-3-yl)morpholine” involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . A research paper also mentions an efficient synthetic approach for phosphorodiamidate morpholino oligonucleotides (PMOs) using the H‐phosphonate approach .Physical And Chemical Properties Analysis

“3-(Oxolan-3-yl)morpholine” is a liquid at room temperature .Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry

3-(Oxolan-3-yl)morpholine serves as a versatile building block in organic synthesis. Researchers utilize it to create more complex molecules, such as heterocyclic compounds, pharmaceutical intermediates, and ligands for metal-catalyzed reactions. Its morpholine ring provides a scaffold for functionalization, making it valuable in drug discovery and development .

Catalysis and Asymmetric Synthesis

The chiral nature of morpholine derivatives allows for their use as catalysts in asymmetric reactions. Researchers have explored their application in enantioselective transformations, including asymmetric hydrogenations, epoxidations, and cycloadditions. These catalysts play a crucial role in green chemistry and sustainable processes .

Biological Activity and Drug Design

Scientists investigate the pharmacological properties of 3-(oxolan-3-yl)morpholine derivatives. By modifying the substituents on the morpholine ring, they aim to enhance bioactivity. These compounds may exhibit antiviral, antibacterial, or antifungal effects. Rational drug design often involves incorporating morpholine moieties into lead compounds .

Polymer Chemistry

The morpholine ring contributes to the design of functional polymers. Researchers have synthesized copolymers containing 3-(oxolan-3-yl)morpholine units. These polymers find applications in drug delivery systems, responsive materials, and surface modification. Their solubility and biocompatibility make them attractive for biomedical applications .

Materials Science and Surface Modification

3-(Oxolan-3-yl)morpholine can serve as a precursor for functionalized surfaces. Researchers graft it onto various substrates to impart specific properties, such as hydrophilicity, antifouling behavior, or adhesion. These modified surfaces find use in sensors, coatings, and biomaterials .

Environmental Chemistry

The morpholine ring’s stability and reactivity make it relevant in environmental studies. Researchers explore its degradation pathways, fate in water systems, and potential toxicity. Understanding its behavior aids in assessing environmental risks and developing remediation strategies .

Safety and Hazards

Orientations Futures

The future directions for “3-(Oxolan-3-yl)morpholine” and related compounds could involve further exploration of their synthesis and potential applications. For instance, a patent describes the synthesis of Fmoc-protected morpholino monomers and their use in the synthesis of morpholino oligomers . This could potentially open up new avenues for the use of “3-(Oxolan-3-yl)morpholine” in various fields.

Propriétés

IUPAC Name |

3-(oxolan-3-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-10-5-7(1)8-6-11-4-2-9-8/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHSKTDCPXBFDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2COCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxolan-3-yl)morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide](/img/structure/B2473506.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B2473510.png)

![2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2473514.png)

![2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2473517.png)